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N6-Methyladenosine-13C -

N6-Methyladenosine-13C

Catalog Number: EVT-14002484
CAS Number:
Molecular Formula: C11H15N5O4
Molecular Weight: 282.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N6-Methyladenosine-13C is derived from adenosine, a fundamental component of nucleic acids. The classification of this compound falls within the broader category of modified nucleosides, specifically as a methylated derivative of adenosine. Its presence has been identified across various organisms, including mammals, plants, and some viruses, highlighting its evolutionary significance in cellular functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of N6-Methyladenosine-13C typically involves several key steps:

  1. Methylation Reaction: The first step involves the methylation of adenosine at the N6 position. Common methylating agents include methyl iodide or dimethyl sulfate.
  2. Incorporation of Carbon-13 Isotope: Following methylation, the carbon-13 isotope is introduced into the structure. This is often achieved through specific reaction conditions that favor the incorporation of the isotope during synthesis.
  3. Reaction Conditions: The reactions are generally conducted in an anhydrous solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures, often in the presence of bases like sodium hydride or potassium carbonate to facilitate the methylation process.

Industrial production methods mirror these laboratory techniques but are optimized for scale and efficiency using automated synthesizers and high-performance liquid chromatography for purification .

Molecular Structure Analysis

Structure and Data

The molecular formula for N6-Methyladenosine-13C is C11H15N5O4C_{11}H_{15}N_{5}O_{4}, with a molecular weight of 282.26 g/mol. The IUPAC name is (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-((1^1C)methylamino)purin-9-yl]oxolane-3,4-diol. The InChI Key for this compound is VQAYFKKCNSOZKM-KGEFGKJUSA-N, which provides a unique identifier for chemical substances.

The structural representation reveals that N6-Methyladenosine-13C consists of a ribose sugar moiety linked to a purine base (adenine), with a methyl group attached to the nitrogen at position six .

Chemical Reactions Analysis

Reactions and Technical Details

N6-Methyladenosine-13C can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions may occur where the methyl group at the N6 position is replaced by other functional groups.

Common reagents for these reactions include:

  • Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
  • Reduction: Sodium borohydride in methanol at low temperatures.
  • Substitution: Nucleophiles like thiols or amines in the presence of bases such as triethylamine .
Mechanism of Action

N6-Methyladenosine-13C modifies RNA molecules by adding a methyl group to the N6 position of adenosine residues within RNA strands. This modification affects several aspects of RNA biology:

  1. RNA Stability: Methylation can enhance RNA stability by protecting it from degradation.
  2. Splicing and Translation: The presence of this modification influences splicing decisions and translation efficiency by altering how RNA interacts with various proteins and enzymes.
  3. Protein Interactions: Methylated RNA can recruit specific RNA-binding proteins that recognize this modification, thereby regulating gene expression and cellular responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N6-Methyladenosine-13C exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include its ability to participate in nucleophilic substitution reactions due to its reactive methyl group at the N6 position .

Applications

Scientific Uses

N6-Methyladenosine-13C has significant applications in various scientific fields:

  1. Epigenetics Research: It serves as a valuable tool for studying RNA modifications and their effects on gene regulation.
  2. Therapeutic Development: Understanding its role in RNA metabolism may lead to novel therapeutic strategies targeting diseases associated with dysregulated RNA modifications.
  3. Biochemical Assays: Used in biochemical assays to investigate protein-RNA interactions and RNA stability mechanisms.

Research continues to explore its potential implications in cancer biology, viral infections, and other areas where RNA modifications play critical roles .

Epitranscriptomic Significance of N6-Methyladenosine-13C in RNA Modification Dynamics

Role of N6-Methyladenosine-¹³C in m6A Writer-Eraser-Reader Regulatory Networks

N6-Methyladenosine (m6A) represents the most abundant internal mRNA modification in eukaryotes, dynamically regulating RNA metabolism through a sophisticated interplay of writer, eraser, and reader proteins. The introduction of stable isotope-labeled m6A (N6-Methyladenosine-¹³C) provides unprecedented precision in dissecting this regulatory network. The methyltransferase complex (writer), composed of core components METTL3-METTL14 and auxiliary proteins (WTAP, VIRMA, RBM15), catalyzes m6A formation using S-adenosylmethionine (SAM) as the methyl donor [1] [7]. Structural studies reveal that METTL3 contains the catalytic site, while METTL14 stabilizes RNA binding and enhances complex activity. The demethylases (erasers) FTO and ALKBH5 oxidatively remove the methyl group, rendering m6A modification reversible in response to cellular signals [7] [9].

N6-Methyladenosine-¹³C enables quantitative tracking of protein-RNA interactions through isotope-enhanced binding assays. When incorporated into RNA probes, it permits discrimination of specific reader protein binding (e.g., YTH domain proteins, HNRNPs) versus non-specific interactions. YTHDF proteins recognize ¹³C-m6A-modified transcripts and mediate downstream effects: YTHDF1 promotes translation initiation via eIF3 interaction, while YTHDF2 accelerates mRNA decay by recruiting CCR4-NOT deadenylase [1] [7]. The isotope label eliminates background noise in pulldown assays, revealing context-dependent reader functions previously obscured by methodological limitations.

Table 1: Core m6A Regulatory Machinery Profiled Using N6-Methyladenosine-¹³C

Regulator ClassKey ComponentsFunction Validated with ¹³C-m6A
WritersMETTL3-METTL14 heterodimer, WTAP, VIRMACatalytic efficiency measurements, complex assembly kinetics
ErasersFTO, ALKBH5Demethylation rates, substrate specificity profiling
ReadersYTHDF1-3, YTHDC1-2, HNRNPA2B1Binding affinity quantification, spatial resolution of m6A-RNP dynamics

Isotopic Tracing of m6A Methylation Dynamics Using N6-Methyladenosine-¹³C

Stable isotope labeling with ¹³C-methionine enables high-resolution tracing of m6A biogenesis and turnover. In the ¹³C-dynamods technique, cells are cultured in methionine-free medium supplemented with L-[methyl-¹³C]-methionine, which is metabolically converted to [¹³C]-SAM—the methyl donor for m6A methylation [3] [10]. This generates isotopically heavy m6A (m+1) distinguishable from endogenous m6A (m+0) via mass spectrometry. The method resolves long-standing challenges in RNA-specific methylation analysis by discriminating between:

  • De novo methylated RNA (¹³C-labeled)
  • Pre-existing methylated RNA (unlabeled)
  • Bacterial DNA contamination (high 6mA background) [6]

Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) quantification reveals distinct methylation kinetics across RNA classes. In mammalian cells (786O model), polyA⁺ RNA (mRNA) exhibits faster ¹³C-m6A incorporation (t½ ≈ 4h) than ribosomal RNA or small RNAs due to mRNA’s shorter half-life. This kinetic resolution confirms mRNA as the primary METTL3 substrate and identifies contaminating rRNA-derived m6A signals in polyA⁺-enriched samples [3]. The ¹³C-label further enables single-base resolution mapping when combined with antibody-independent techniques like m6A-REF-seq or DART-seq, which exploit enzymatic or chemical specificity toward unmodified adenosines adjacent to ¹³C-m6A sites [7] [8].

Table 2: Isotope-Based Detection Techniques for N6-Methyladenosine-¹³C

MethodPrincipleKey Applications
LC-MS/MS with SILISStable isotope-labeled internal standards from ¹³C-RNAAbsolute m6A quantification in mRNA/rRNA/tRNA
m6A-REF-seqm6A-sensitive endoribonuclease cleavageSingle-base mapping of ¹³C-m6A motifs (e.g., DRACH)
¹³C-dynamodsMetabolic ¹³C-methyl labeling + turnover ratesDistinguishing transcriptional vs. post-transcriptional m6A regulation

Quantifying m6A Turnover Rates in Cellular RNA Pools via Stable Isotope Labeling

The integration of N6-Methyladenosine-¹³C with kinetic modeling allows precise measurement of m6A methylation flux in physiologically relevant contexts. Turnover rates (k) are derived from the isotopologue fraction [m+1/(m+1 + m+0)] over time after [¹³C-methyl]-methionine pulse. Key findings include:

  • mRNA m6A turnover occurs 3.5-fold faster (k = 0.25 h⁻¹) than rRNA m6A (k = 0.07 h⁻¹) in mammalian cells, aligning with transcript half-lives [3]
  • Stress-induced reprogramming: Oxidative stress (H₂O₂) reduces ¹³C-m6A incorporation by 60% in mRNA within 2h, indicating rapid inhibition of methyltransferase activity or SAM bioavailability [5]
  • Tissue-specific dynamics: Mouse brain mRNA exhibits 40% slower m6A turnover than liver mRNA, reflecting differential METTL3/FTO expression in specialized tissues [8] [10]

The kinetic compartmentalization model distinguishes two m6A pools:

  • Transcription-coupled methylation: ¹³C-m6A incorporation proportional to RNA synthesis rate
  • Post-transcriptional methylation: METTL3-mediated methylation of pre-existing transcripts, inhibited by cycloleucine (methyltransferase inhibitor) [3] [5]

In cancer models, dysregulated turnover correlates with pathogenesis. METTL3 overexpression in lung adenocarcinoma increases ¹³C-m6A flux by 2.8-fold in oncogenes (EGFR, TAZ), promoting translation efficiency and tumor growth [1] [7]. Conversely, arsenic exposure reduces m6A turnover in a biphasic manner: low doses (0.1 μM) increase METTL3 expression and m6A deposition, while high doses (5 μM) elevate FTO, accelerating m6A removal [5] [9]. These dynamics are quantifiable only through isotopic tracing, positioning N6-Methyladenosine-¹³C as indispensable for functional epitranscriptomics.

Table 3: Kinetic Parameters of m6A Turnover Measured Using N6-Methyladenosine-¹³C

Biological Contextm6A Half-life (h)Turnover Rate (k, h⁻¹)Regulatory Implication
PolyA⁺ RNA (steady state)2.8 ± 0.30.25 ± 0.03Coupled to mRNA decay machinery
rRNA (stress conditions)14.2 ± 1.50.049 ± 0.005Stress-induced stabilization of methylation
Oncogene mRNAs (lung cancer)1.2 ± 0.20.58 ± 0.09Hypermetabolism supports tumor progression
Brain tissue mRNA4.5 ± 0.60.15 ± 0.02Tissue-specific regulation of RNA stability

Properties

Product Name

N6-Methyladenosine-13C

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

282.26 g/mol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1

InChI Key

VQAYFKKCNSOZKM-KGEFGKJUSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

[13CH3]NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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